Anisodamine

Description

6-Hydroxyhyoscyamine has been reported in Duboisia myoporoides, Hyoscyamus albus, and Anisodus tanguticus with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

alkaloid isolated from Chinese solanacea plant

Properties

IUPAC Name |

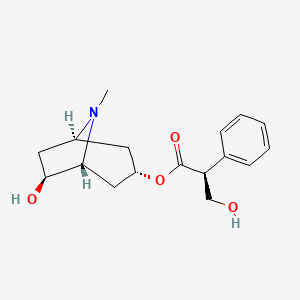

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-RBZJEDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025872 | |

| Record name | alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55869-99-3, 85760-60-7 | |

| Record name | Anisodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55869-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisodamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055869993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisodamine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085760607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisodamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raceanisodamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 85760-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISODAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01343Q8EL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACEANISODAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AC4ZPQ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anisodamine: A Technical Guide to its Mechanism of Action as a Cholinergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine, a naturally occurring tropane alkaloid, functions as a non-selective cholinergic antagonist with additional activity at α1-adrenergic receptors. Primarily utilized for its effects on the peripheral nervous system due to limited central nervous system penetration, it exerts its mechanism of action through competitive antagonism at muscarinic acetylcholine receptors (mAChRs) and to some extent at nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols for its characterization, and visualizing the key signaling pathways and experimental workflows.

Introduction

This compound (7β-hydroxyhyoscyamine) is a derivative of atropine isolated from the plant Anisodus tanguticus. It is classified as a non-specific cholinergic antagonist, exhibiting a pharmacological profile similar to atropine and scopolamine, but with reportedly lower toxicity and reduced central nervous system effects[1][2]. Its clinical applications, primarily in China, include the treatment of septic shock, circulatory disorders, and organophosphate poisoning[1][2]. The therapeutic benefits of this compound are largely attributed to its ability to block muscarinic receptors, leading to smooth muscle relaxation and improved microcirculation[3]. Furthermore, it exhibits anti-inflammatory properties through a unique interaction with the cholinergic anti-inflammatory pathway[3][4][5][6]. This document serves as a comprehensive resource on the molecular mechanisms underpinning this compound's action as a cholinergic antagonist.

Cholinergic Receptor Antagonism

This compound's primary mechanism of action is the competitive blockade of acetylcholine (ACh) at cholinergic receptors. This antagonism is not highly selective, affecting both muscarinic and nicotinic subtypes.

Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). By binding to these G-protein coupled receptors (GPCRs), it prevents ACh from initiating downstream signaling cascades.

-

M1, M3, and M5 Receptors (Gq/11-coupled): Antagonism of these receptors by this compound blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and activation of protein kinase C (PKC).

-

M2 and M4 Receptors (Gi/o-coupled): this compound's blockade of these receptors prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic adenosine monophosphate (cAMP). It also prevents the modulation of ion channels, such as the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Nicotinic Receptor Antagonism

This compound also demonstrates antagonistic activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. However, the primary focus of research has been on its role in the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound can indirectly increase the availability of ACh for α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages. This "rerouting" of acetylcholine enhances the activation of the cholinergic anti-inflammatory pathway, leading to a reduction in the production of pro-inflammatory cytokines[3][4][5][6].

Adrenergic Receptor Antagonism

In addition to its effects on cholinergic receptors, this compound is a weak α1-adrenergic receptor antagonist[1][7][8][9]. This action may contribute to its vasodilatory effects and its utility in improving microcirculation[1][7].

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinities of this compound for all muscarinic and nicotinic receptor subtypes are not extensively available in publicly accessible literature. The following tables summarize the reported values.

| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| Prejunctional M2 | Canine Saphenous Vein | pKB | 7.78 | [10] |

| Postjunctional M1 | Canine Saphenous Vein | pKB | 7.86 | [10] |

pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 1: Muscarinic Receptor Affinity of this compound

| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |

| α1-Adrenergic | Canine Femoral Artery (vs. Norepinephrine) | pA2 | 4.81 ± 0.11 | [11] |

| α1-Adrenergic | Canine Femoral Artery (vs. Phenylephrine) | pA2 | 4.86 ± 0.20 | [11] |

| α1-Adrenergic | Rat Brain Membranes (vs. [3H]-WB-4101) | pKi | 2.63 | [9] |

| α2-Adrenergic | Rat Brain Membranes (vs. [3H]-Clonidine) | pKi | 1.61 | [9] |

pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response. pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Adrenergic Receptor Affinity of this compound

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

References

- 1. The pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiating effects of this compound on cognitive amelioration and peripheral muscarinic side effects induced by pilocarpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review on | Semantic Scholar [semanticscholar.org]

- 5. Beneficial effects of this compound in shock involved cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial Effects of this compound in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adrenoceptor blocking properties of atropine-like agents this compound and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adrenoceptor blocking properties of atropine-like agents this compound and anisodine on brain and cardiovascular tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. This compound inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile and Properties of Anisodamine for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine, a tropane alkaloid naturally derived from the plant Anisodus tanguticus, is a non-specific cholinergic antagonist with a multifaceted pharmacological profile that has garnered significant interest in the research community.[1][2] Also known by its trade name 654-2, this compound has been extensively studied and utilized in China for various therapeutic applications, most notably in the management of septic shock and organophosphate poisoning.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, and anti-inflammatory effects, with a focus on providing researchers with the detailed information necessary for preclinical and clinical investigation.

Mechanism of Action

This compound's primary mechanism of action is as a non-specific antagonist of muscarinic acetylcholine receptors (mAChRs).[4][5] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This action leads to a reduction in smooth muscle spasms, decreased glandular secretions, and an increased heart rate.[3]

In addition to its anticholinergic properties, this compound also exhibits antagonist activity at α1-adrenergic receptors.[6][7] This dual antagonism contributes to its vasodilatory effects, which are crucial for its efficacy in improving microcirculation, particularly in conditions like septic shock.[8]

A significant aspect of this compound's mechanism, particularly in the context of inflammation, is its ability to indirectly activate the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound is thought to increase the local availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells, such as macrophages. This interaction leads to a downstream suppression of pro-inflammatory cytokine production.

Receptor Binding and Functional Affinity

The affinity of this compound for various receptors has been characterized in several studies. The following table summarizes the available quantitative data on its binding and functional antagonism. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKB value is the negative logarithm of the dissociation constant of a competitive antagonist. These values can be used to estimate the inhibitor constant (Ki).

| Receptor Subtype | Agonist/Radioligand | Preparation | pA2/pKB Value | Calculated Ki (nM) | Reference |

| Muscarinic M1 (postjunctional) | Acetylcholine | Isolated canine saphenous veins | pKB = 7.86 | ~13.8 | [5] |

| Muscarinic M2 (prejunctional) | Acetylcholine | Isolated canine saphenous veins | pKB = 7.78 | ~16.6 | [5] |

| α1-Adrenergic | Norepinephrine | Isolated canine femoral artery | pA2 = 4.81 ± 0.11 | ~15,488 | [6] |

| α1-Adrenergic | Phenylephrine | Isolated canine femoral artery | pA2 = 4.86 ± 0.20 | ~13,804 | [6] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various species, including humans, rats, and dogs. A summary of key pharmacokinetic parameters is presented in the tables below.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |

| Intravenous (i.v.) | 8 | 267.50 ± 33.16 | - | - | ~3 | - | [9] |

| Intragastric (i.g.) | - | - | - | - | - | 10.78 | [9] |

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Administration Route | Dose | Tmax (h) | T1/2 (h) | Reference |

| Intramuscular | Single dose | ~1 | 2-3 | [10][11] |

This compound is poorly absorbed from the gastrointestinal tract, making intravenous or intramuscular administration the preferred routes for systemic effects.[12] It has a relatively short half-life in humans, typically ranging from 2 to 3 hours.[11]

Signaling Pathways

This compound's pharmacological effects are mediated through its influence on several key signaling pathways.

Cholinergic Anti-inflammatory Pathway

References

- 1. Effectiveness of this compound for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]

- 2. Effectiveness of this compound for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Possible role for this compound in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adrenoceptor blocking properties of atropine-like agents this compound and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cddyyy.com [cddyyy.com]

- 9. researchgate.net [researchgate.net]

- 10. [Studies on the determination of plasma level and pharmacokinetic parameters of this compound by micellar liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodamine molecular structure and chemical properties

An In-depth Examination of the Molecular Structure, Chemical Properties, and Signaling Pathways of a Versatile Tropane Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, such as Anisodus tanguticus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Also known as 6-hydroxyhyoscyamine, it is structurally related to atropine and scopolamine.[3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key signaling pathways associated with this compound, presenting the information in a manner tailored for researchers and professionals in drug development.

Molecular Structure and Identification

This compound is characterized by a tropane core, which is a bicyclic [3.2.1] nitrogen-containing skeleton. The systematic IUPAC name for the naturally occurring enantiomer is [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate. It is often used clinically as a racemic mixture, racthis compound, or as its hydrobromide or hydrochloride salt.[4][5][6]

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

| Chemical Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| CAS Number | 55869-99-3 |

| SMILES String | CN1[C@H]2C--INVALID-LINK--O">C@@HOC(=O)--INVALID-LINK--C3=CC=CC=C3 |

| InChI Key | WTQYWNWRJNXDEG-RBZJEDDUSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 103-113 °C[1] |

| Boiling Point (Predicted) | 474.6 ± 45.0 °C |

| Solubility | Water: ≥5 mg/mL; Soluble in ethanol; Slightly soluble in chloroform, DMSO, and methanol. |

| pKa (Strongest Acidic, Predicted) | 14.44 |

| pKa (Strongest Basic, Predicted) | 8.84 |

| logP | 0.42 |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of crystalline this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[7][8]

Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound.

Methodology:

-

Solution Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if necessary.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For tropane alkaloids, the basicity of the tertiary amine is a key determinant of the pKa.[12]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Methodology:

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is vigorously agitated for a set period to allow for the partitioning of this compound between the two phases and then left to separate.

-

Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through interactions with multiple signaling pathways. As a non-specific antagonist, it targets both muscarinic acetylcholine receptors and α1-adrenergic receptors.[1][3] It also exhibits antioxidant and anti-inflammatory properties.

Muscarinic Acetylcholine Receptor Antagonism

This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. By blocking these receptors, this compound inhibits the effects of acetylcholine. This action is the basis for its use in relieving smooth muscle spasms.[3] A significant consequence of this blockade is the potentiation of the cholinergic anti-inflammatory pathway. By preventing acetylcholine from binding to mAChRs, more of the neurotransmitter is available to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages. This interaction inhibits the release of pro-inflammatory cytokines.[5][14][15]

α1-Adrenergic Receptor Antagonism

This compound is a weak antagonist of α1-adrenergic receptors.[1] These Gq-protein coupled receptors are typically activated by catecholamines like adrenaline and noradrenaline, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to physiological responses such as smooth muscle contraction. By antagonizing α1-adrenergic receptors, this compound can induce vasodilation and improve microcirculation.[16][17]

Antioxidant and Anti-inflammatory Effects via JAK2/STAT3 and Nrf2/ARE Pathways

This compound has been shown to possess antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[1] One of the mechanisms underlying this effect is the activation of the Nrf2/ARE pathway. This compound can promote the phosphorylation and activation of Nrf2, leading to the upregulation of antioxidant genes.[6]

Furthermore, this compound can attenuate inflammatory responses by inhibiting the JAK2/STAT3 signaling pathway. This pathway, when activated by pro-inflammatory signals, leads to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to induce the expression of inflammatory genes. This compound has been observed to suppress the activation of JAK2 and STAT3.[18]

Conclusion

This compound is a pharmacologically active tropane alkaloid with a well-defined molecular structure and a range of interesting chemical properties. Its ability to act as an antagonist at both muscarinic acetylcholine and α1-adrenergic receptors, coupled with its antioxidant and anti-inflammatory effects through the modulation of the JAK2/STAT3 and Nrf2/ARE pathways, makes it a molecule of significant interest for drug development. This guide provides a foundational understanding of this compound's core characteristics, offering valuable information for researchers and scientists working to unlock its full therapeutic potential. Further investigation into its complex mechanisms of action and the development of detailed experimental protocols will continue to be critical areas of research.

References

- 1. The pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. davjalandhar.com [davjalandhar.com]

- 5. Antishock effect of this compound involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Nrf2/ARE pathway by this compound (654-2) for Inhibition of cellular aging and alleviation of Radiation-Induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mmsl.cz [mmsl.cz]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Beneficial Effects of this compound in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective effect of this compound on bleomycin-induced acute lung injury in immature rats via modulating oxidative stress, inflammation, and cell apoptosis by inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Anisodamine from Anisodus tanguticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine, a tropane alkaloid naturally occurring in the plant Anisodus tanguticus, has a rich history rooted in traditional Chinese medicine and has emerged as a significant therapeutic agent in modern clinical practice, particularly in China. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, and clinical applications of this compound. It details the ethnobotanical uses of Anisodus tanguticus, the journey of this compound's isolation and synthesis, and its multifaceted mechanism of action as a non-specific cholinergic antagonist with effects on various signaling pathways. This document consolidates quantitative data on its pharmacokinetics and clinical efficacy, presents detailed experimental protocols for its extraction and analysis, and utilizes visualizations to elucidate its mechanism of action and experimental workflows.

Introduction: From Traditional Herb to Modern Medicine

Anisodus tanguticus (Maxim.) Pascher, a member of the Solanaceae family, is a perennial herb native to the Qinghai-Tibet Plateau of China. [1][2]In traditional Tibetan and Chinese medicine, it is known as "Shān Làng Dàng" (山莨菪) and has been used for centuries to treat various ailments, including pain, spasms, and circulatory disorders. [2][3]The plant is recognized as one of the 50 fundamental herbs in traditional Chinese medicine. [1]Local pastoral communities in Eastern Tibet have also traditionally used the dried aerial parts of A. tanguticus as a supplementary feed for livestock during winter to help them withstand cold and snow disasters. [4] The primary medicinal value of Anisodus tanguticus lies in its rich content of tropane alkaloids, most notably this compound, as well as hyoscyamine and scopolamine. [1]this compound was first isolated from this plant in 1965 by Chinese scientists, marking a pivotal moment in the transition of this traditional remedy into a scientifically validated therapeutic agent. [5]

The Discovery and History of this compound

The journey of this compound from a component of a traditional herb to a clinically used drug is a testament to the value of ethnobotanical knowledge in modern drug discovery.

-

Traditional Use: For centuries, practitioners of traditional Chinese and Tibetan medicine have utilized the roots of Anisodus tanguticus for its analgesic, antispasmodic, and circulation-promoting properties. [2][3]It was traditionally prepared as a powder from dried roots for use. [3]

-

Isolation and Identification: In 1965, Chinese researchers successfully isolated the active alkaloid, this compound, from the roots of Anisodus tanguticus. [5]This achievement allowed for the standardization of dosage and a more profound investigation into its pharmacological properties.

-

Chemical Synthesis: Due to the increasing demand and the limited availability of the wild plant, a method for the chemical synthesis of this compound was developed. [6]This has enabled a stable supply for both clinical use and further research. The synthesis typically involves the esterification of 6β-acetoxy tropine with acetyl tropic acid chloride, followed by hydrolysis. [7]

Pharmacological Profile

This compound is a non-specific muscarinic acetylcholine receptor (mAChR) antagonist, exhibiting a pharmacological profile similar to, but distinct from, atropine and scopolamine. [8][9]It also possesses α1-adrenergic receptor antagonist properties. [10][11]

Mechanism of Action

This compound's therapeutic effects are attributed to its interaction with multiple signaling pathways:

-

Cholinergic System: As a cholinergic antagonist, this compound blocks the action of acetylcholine at muscarinic receptors, leading to smooth muscle relaxation, reduced glandular secretions, and increased heart rate. [8]It appears to be less potent and less toxic than atropine, with reduced central nervous system toxicity compared to scopolamine. [9]

-

Cholinergic Anti-inflammatory Pathway: A key mechanism underlying this compound's efficacy in inflammatory conditions like septic shock is its modulation of the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, this compound is thought to increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, which in turn inhibits the production of pro-inflammatory cytokines. [12]

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. [2][3]This inhibition leads to a downstream reduction in the expression of inflammatory mediators.

-

JAK2-STAT3 Signaling Pathway: this compound can also exert its effects through the JAK2-STAT3 signaling pathway, which is involved in cytokine signaling and immune responses. [1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in both animals and humans. It is characterized by rapid absorption and a relatively short half-life.

| Parameter | Species | Route of Administration | Value | Reference |

| Tmax | Rat | Intragastric | 6.7 - 12.5 min | [13] |

| T1/2 | Rat | Intragastric | ~3 h | [13] |

| T1/2 | Human | Intramuscular | 2 - 3 h | [9] |

| Bioavailability | Rat | Intragastric | 10.78% | [14] |

Pharmacodynamics

This compound acts as a competitive antagonist at muscarinic receptors and also exhibits affinity for α1-adrenergic receptors.

| Receptor | Action | Affinity (pKB/pA2) | Species | Reference |

| Prejunctional M2-muscarinic | Antagonist | pKB = 7.78 | Canine | [12] |

| Postjunctional M1-muscarinic | Antagonist | pKB = 7.86 | Canine | [12] |

| α1-adrenergic | Antagonist | pA2 = 4.81 - 4.86 | Canine | [15] |

Clinical Applications

The primary clinical application of this compound has been in the treatment of septic shock in China. [9]Its ability to improve microcirculation is believed to be a key factor in its therapeutic benefit. Numerous other therapeutic uses have been explored, including the treatment of organophosphorus poisoning, migraine, gastric ulcers, and snake bites. [9]

Septic Shock Clinical Trial Data

A multicenter, open-label, randomized controlled trial investigated the effectiveness of this compound in adult patients with septic shock.

| Outcome | This compound Group (n=181) | Usual Care Group (n=174) | p-value | Reference |

| Hospital Mortality | 30% | 36% | 0.348 | [7][16] |

| ICU Mortality | 18% | 22% | 0.397 | [7] |

| Median Ventilator-Free Days at 28 days | 26.0 | 24.4 | 0.411 | [7][16] |

| Median SOFA Score at Day 6 | 6 | 7 | >0.05 | [7] |

While this particular study did not find a statistically significant reduction in hospital mortality, it did show that serum lactate levels were significantly lower in the this compound-treated group after day 3, and these patients were less likely to require vasopressors on days 5 and 6. [7][16]

Experimental Protocols

Extraction and Isolation of this compound from Anisodus tanguticus

This protocol is a synthesized methodology based on established laboratory practices.

-

Preparation of Plant Material:

-

Collect and dry the roots of Anisodus tanguticus.

-

Grind the dried roots into a fine powder.

-

-

Extraction:

-

Moisten the powdered root material with a small amount of ammonia solution.

-

Perform extraction with an organic solvent such as diethoxymethane or chloroform under reflux or ultrasonication.

-

Filter the extract to remove solid plant material.

-

-

Acid-Base Partitioning:

-

Partition the organic extract with a dilute acid solution (e.g., 20% sulfuric acid) to transfer the alkaloids into the aqueous phase as salts.

-

Separate the aqueous phase and basify it with a strong base (e.g., ammonia) to a pH of 9-10 to precipitate the free alkaloids.

-

Extract the free alkaloids back into an organic solvent like chloroform.

-

-

Purification:

-

Concentrate the organic extract to obtain the crude alkaloid mixture.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a solvent system such as a chloroform-methanol gradient to separate the individual alkaloids.

-

Collect the fractions containing this compound.

-

-

Crystallization:

-

Evaporate the solvent from the this compound-containing fractions.

-

Recrystallize the residue from a suitable solvent (e.g., acetone) to obtain pure this compound.

-

HPLC Analysis of this compound in Plasma

This protocol outlines a method for the quantitative analysis of this compound in biological samples. [13][17][18]

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., atropine sulfate).

-

Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after basifying the plasma with NaOH.

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Shim-pack CLC-CN, 150 mm x 6.0 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., n-propanol or acetonitrile) and an aqueous buffer (e.g., water with 45 mmol/L SDS and phosphate buffer, or 10 mM ammonium acetate with 0.1% formic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 205 nm or by tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the plasma sample by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

-

Visualizations

Signaling Pathways

Caption: Cholinergic Anti-inflammatory Pathway and the Role of this compound.

References

- 1. Anisodus tanguticus - Wikipedia [en.wikipedia.org]

- 2. Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Multivariate Statistical Analysis of Metabolites in Anisodus tanguticus (Maxim.) Pascher to Determine Geographical Origins and Network Pharmacology [frontiersin.org]

- 4. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 5. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN116676355B - Method for catalytic synthesis of this compound - Google Patents [patents.google.com]

- 7. Effectiveness of this compound for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenoceptor blocking properties of atropine-like agents this compound and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative pharmacokinetic study of this compound Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cddyyy.com [cddyyy.com]

- 15. This compound at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Studies on the determination of plasma level and pharmacokinetic parameters of this compound by micellar liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

Anisodamine: A Non-Specific Muscarinic Acetylcholine Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus.[1][2] Structurally related to atropine and scopolamine, it functions as an anticholinergic agent by acting as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[3][4] While it shares pharmacological properties with other belladonna alkaloids, this compound is noted for having lower toxicity.[4] It has been used clinically, particularly in China, for various conditions including septic shock, circulatory disorders, and organophosphate poisoning, primarily due to its effects on improving microcirculation and its antispasmodic properties.[1][5][6] This document provides a detailed technical overview of this compound's mechanism of action, its interaction with muscarinic receptor subtypes, the downstream signaling pathways it modulates, and standard experimental protocols for its characterization.

Mechanism of Action

This compound exerts its primary pharmacological effects through competitive antagonism of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[3][7] By binding to these G-protein coupled receptors (GPCRs), this compound prevents acetylcholine from initiating the conformational changes required for signal transduction, thereby inhibiting parasympathetic nervous system activity.[3][5] Its non-selective profile means it does not preferentially target any single muscarinic receptor subtype, leading to a broad range of physiological effects.[7][8]

Beyond its direct antagonism, some of this compound's therapeutic effects, particularly in inflammatory conditions like septic shock, are proposed to involve an indirect mechanism. By blocking mAChRs, this compound may increase the local availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, thereby activating the "cholinergic anti-inflammatory pathway."[6][9][10]

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for muscarinic receptors has been quantified in various studies. As a non-selective antagonist, it binds to multiple subtypes, although with differing affinities compared to other antagonists like atropine. The table below summarizes available binding affinity data.

| Receptor Subtype | Ligand | Preparation | Affinity Metric (pKB) | Reference |

| Prejunctional M2 | This compound | Isolated canine saphenous veins | 7.78 | [7] |

| Postjunctional M1 | This compound | Isolated canine saphenous veins | 7.86 | [7] |

| Prejunctional M2 | Atropine | Isolated canine saphenous veins | 8.69 | [7] |

| Postjunctional M1 | Atropine | Isolated canine saphenous veins | 9.25 | [7] |

Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity.

Downstream Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are coupled to different G-protein families, initiating distinct intracellular signaling cascades upon activation by acetylcholine. This compound, by blocking these receptors, inhibits these pathways.[11]

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.[11][12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses such as smooth muscle contraction, glandular secretion, and neurotransmission.[11][13] this compound's antagonism at these receptors blocks this cascade, leading to effects like smooth muscle relaxation.[3]

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes couple to inhibitory Gi/o proteins.[12][14] When activated by acetylcholine, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] This reduction in cAMP decreases the activity of protein kinase A (PKA), affecting cellular processes like cardiac muscle contraction rate and neuronal inhibition. This compound's antagonism at M2 and M4 receptors prevents this inhibitory signal, disinhibiting adenylyl cyclase.

Experimental Protocols

The characterization of this compound as a muscarinic antagonist involves standard pharmacological assays to determine its binding affinity and functional potency.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled antagonist (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[15][16]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific muscarinic receptor subtype (e.g., CHO-M1 cells) or from tissue homogenates.[17]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of unlabeled this compound.[16]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[16]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist.

This assay is used to determine the potency of antagonists at Gq-coupled receptors by measuring changes in intracellular calcium.[18][19]

Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-M1) in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[18][19]

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol), typically at its EC80 concentration, to stimulate a calcium response.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the increase in intracellular calcium.[16]

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

This assay determines antagonist potency at Gi-coupled receptors by measuring the modulation of cAMP levels.[20][21]

Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M2).

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

-

Stimulation: Add a cocktail containing a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a fixed concentration of a muscarinic agonist (e.g., acetylcholine at its EC80). Forskolin raises cAMP levels, and the agonist, acting through Gi, inhibits this rise.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, often based on competitive immunoassay principles like HTRF or AlphaScreen.[22][23]

-

Data Analysis: this compound will reverse the agonist's inhibition of the forskolin-stimulated cAMP production. Plot the cAMP level against the logarithm of the this compound concentration to determine the IC50.

References

- 1. cddyyy.com [cddyyy.com]

- 2. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Beneficial Effects of this compound in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antishock effect of this compound involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 14. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. innoprot.com [innoprot.com]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

The Role of Anisodamine in Traditional Chinese Medicine Research: A Technical Guide

Abstract

Anisodamine, a tropane alkaloid derived from the traditional Chinese medicinal plant Anisodus tanguticus, represents a significant bridge between traditional remedies and modern pharmacology.[1][2][3] Initially utilized for its anticholinergic and antispasmodic properties, extensive research has elucidated a multifaceted mechanism of action, positioning it as a potent therapeutic agent in critical care medicine. Its primary roles as a non-selective muscarinic receptor antagonist and an indirect activator of the cholinergic anti-inflammatory pathway have been central to its application in treating conditions like septic shock and organophosphate poisoning in China for decades.[4][5][6][7] This technical guide provides an in-depth review of the pharmacological mechanisms, key therapeutic applications, and experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

Origins and Pharmacological Classification

This compound is a naturally occurring belladonna alkaloid extracted from the roots and rhizomes of Anisodus tanguticus (also known as Scopolia tangutica), a plant within the Solanaceae family.[3][8] Chemically, it is classified as a tropane alkaloid, structurally similar to atropine and scopolamine.[7][9] In traditional Chinese medicine (TCM), its uses were historically aimed at alleviating pain and spasms. Modern research began in the 1960s, leading to its synthesis and widespread clinical use in China under the name "654-2".[2][3] It functions primarily as a non-subtype-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][6][9]

Emergence in Modern Clinical Research

Since its introduction into clinical practice in 1965, this compound has become a staple in the treatment of acute circulatory disorders, most notably septic shock.[4][5][10] Its ability to improve microcirculation was the initial basis for its therapeutic application.[5][10] Subsequent research has uncovered a more complex mechanism involving the modulation of systemic inflammatory responses, which has expanded its potential applications and solidified its importance as a subject of rigorous scientific investigation.[5][11]

Core Pharmacological Mechanisms

This compound's therapeutic effects stem from several interconnected mechanisms, ranging from direct receptor antagonism to the modulation of complex inflammatory signaling cascades.

Anticholinergic Activity

The foundational mechanism of this compound is its action as a competitive, non-specific antagonist at muscarinic acetylcholine receptors (subtypes M1-M5).[1][9][12] By blocking the action of acetylcholine, it reduces parasympathetic nervous system activity.[1] This leads to a variety of physiological effects, including the relaxation of smooth muscles in the gastrointestinal, bronchial, and urinary tracts, and a reduction in glandular secretions.[1][2] While it is less potent, it is also considered less toxic than atropine and scopolamine, with fewer central nervous system side effects compared to the latter.[6][7][9]

The Cholinergic Anti-Inflammatory Pathway (CAIP)

A pivotal discovery in this compound research is its role in activating the cholinergic anti-inflammatory pathway (CAIP). This neuro-immune signaling axis links the vagus nerve to the immune system.[5] this compound, by blocking muscarinic receptors, causes a "rerouting" of endogenous acetylcholine, increasing its availability to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells.[4][5][10][13] Activation of α7nAChR inhibits the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[5] This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[3][5]

Improvement of Microcirculation

A primary therapeutic benefit of this compound, particularly in shock states, is its ability to improve microcirculation.[4][5][10] This is achieved through vasodilation, which results from two main actions: the direct blockade of M3 muscarinic receptors on vascular smooth muscle, leading to relaxation, and the indirect inhibition of the release of vasoconstrictive substances.[1] By enhancing blood flow through capillaries, this compound helps to alleviate tissue hypoxia and prevent the disseminated intravascular coagulation that can occur in septic shock.[2][3]

Broad Anti-Inflammatory and Anti-Thrombotic Effects

Beyond the CAIP, this compound exerts other anti-inflammatory effects. It can inhibit the release of mediators like histamine and bradykinin and suppress the NLRP3 inflammasome, a key component of the innate immune response.[1][3][14] In models of acute lung injury, this compound has been shown to inhibit pyroptosis, a highly inflammatory form of programmed cell death.[15] Furthermore, some studies suggest it possesses anti-thrombotic properties by inhibiting thromboxane synthesis and reducing platelet aggregation.[3][9][16]

Key Therapeutic Applications and Clinical Research

Research into this compound has focused on critical care conditions where microcirculatory dysfunction and systemic inflammation are prominent.

Septic Shock

This compound is widely used as an adjuvant therapy for septic shock in China.[17][18] Its combined ability to improve microvascular perfusion and dampen the systemic inflammatory response addresses two core pathophysiological features of the condition.

Table 1: Summary of a Multicenter Randomized Controlled Trial of this compound in Septic Shock

| Parameter | Description |

|---|---|

| Study Design | Prospective, multicenter, randomized controlled trial.[17] |

| Patient Population | 404 adult patients with septic shock across 16 hospitals in China.[17] |

| Intervention Group | 203 subjects received this compound hydrobromide in addition to standard care.[17] |

| Control Group | 201 subjects received standard care alone.[17] |

| Primary Endpoint | 28-day mortality.[17] |

| Key Findings | The this compound-treated group showed a lower 28-day mortality compared to the control group. Significant differences were also observed in 7-day mortality and hospital mortality.[17] |

The "ACIdoSIS" study was designed to provide further high-quality evidence for its use.

Table 2: Protocol for the ACIdoSIS (Effectiveness of this compound for the treatment of critically ill patients with septic shock) Study

| Parameter | Description |

|---|---|

| Study Design | Multicenter, randomized, controlled clinical trial.[16][19] |

| Target Enrollment | 354 subjects with septic shock requiring vasopressor use.[19] |

| Randomization | 1:1 allocation to either the this compound group or the control group.[19] |

| Intervention | Loading dose of 10 mg this compound intravenously, followed by a continuous infusion at a rate of 0.1 to 0.5 mg/kg/h.[16] |

| Primary Endpoint | Hospital mortality.[16][19] |

| Secondary Endpoints | ICU mortality, length of stay in ICU and hospital, organ failure-free days.[16][19] |

Organophosphate (OP) Poisoning

This compound is used as an antidote in OP poisoning, functioning similarly to atropine by counteracting the excessive muscarinic stimulation caused by acetylcholinesterase inhibition.[6][7] Clinical experience in China suggests it is a valuable alternative, especially in patients who do not respond adequately to high doses of atropine. It is considered less potent but also less toxic than atropine.[6][20][21]

Table 3: Comparative Efficacy of this compound in Organophosphate Poisoning (Retrospective Analysis)

| Parameter | This compound Group (n=28) | Atropine Group (n=36) | P-value |

|---|---|---|---|

| Patient Profile | Patients who failed to achieve atropinization after 12h of high-dose atropine treatment.[6] | Patients who continued with the original high-dose atropine protocol.[6] | N/A |

| Time to Atropinization | 24.3 ± 4.3 hours[6] | 29.2 ± 7.0 hours[21] | < 0.05[6] |

| Hospital Stay | 5.3 ± 2.5 days[6] | 6.9 ± 2.3 days[6] | < 0.05[6] |

Other Investigated Applications

Research has explored the use of this compound in various other conditions, including:

-

Acute Lung Injury (ALI): It may protect against sepsis-induced ALI by inhibiting inflammatory pathways and pyroptosis.[14][15]

-

Cardiac Protection: Studies indicate it can improve myocardial microcirculation after cardiac arrest and resuscitation.[3][22][23]

-

Acute Pancreatitis: It is used to manage symptoms and may reduce inflammation by inhibiting the NF-кB and NLRP3 pathways.[2][3][14]

Experimental Protocols and Methodologies

The study of this compound utilizes standard preclinical models of sepsis and inflammation.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model in rodents is the gold standard for inducing polymicrobial sepsis that closely mimics the clinical condition.

-

Objective: To evaluate the protective effects of this compound on sepsis-induced organ injury (e.g., ALI) in a live animal model.[15]

-

Methodology:

-

Animal Model: C57BL/6 mice are commonly used.[15]

-

Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a substance like pentobarbital sodium.

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from its tip. Following ligation, the cecum is punctured one or more times with a needle of a specific gauge to induce leakage of fecal content into the peritoneal cavity. The cecum is returned to the abdomen, and the incision is closed.[15]

-

Treatment: this compound (or vehicle/control) is administered at specified doses and time points relative to the CLP procedure (e.g., intraperitoneally 1 hour post-CLP).

-

Sample Collection & Analysis: At a predetermined endpoint (e.g., 24 hours), animals are euthanized. Blood, lung tissue, and other organs are collected. Analysis includes lung wet/dry ratio (for edema), histological examination (for tissue damage), and measurement of inflammatory markers (cytokines via ELISA, pathway proteins via Western blot).[15]

-

In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages

This model is used to dissect the molecular mechanisms of this compound's anti-inflammatory effects at the cellular level.

-

Objective: To determine if this compound can directly suppress the inflammatory response in immune cells.[15]

-

Methodology:

-

Cell Culture: A macrophage cell line (e.g., murine RAW264.7) is cultured under standard conditions.[15]

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a set period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of gram-negative bacteria, to the cell culture medium.[15]

-

Incubation: Cells are incubated with LPS and this compound for a specified duration (e.g., 6-24 hours).

-

Analysis: The cell culture supernatant is collected to measure secreted cytokines (e.g., TNF-α, IL-6) via ELISA. The cells are lysed to extract protein and RNA for analysis of signaling pathways (e.g., NF-κB, NLRP3) by Western blotting and qRT-PCR, respectively.[15]

-

Pharmacokinetics and Safety Profile

Pharmacokinetic Parameters

Understanding the pharmacokinetics of this compound is crucial for its clinical application.

Table 4: Pharmacokinetic Profile of this compound

| Parameter | Value / Description |

|---|---|

| Administration Route | Primarily intravenous infusion.[3][8] |

| Absorption | Poorly absorbed in the gastrointestinal tract, making oral administration less effective.[3][8][24] |

| Half-life (t½) | Approximately 2-3 hours in humans.[9][25] |

| Metabolism | Information on specific metabolic pathways is limited in the provided search results. |

| Excretion | Information on the route of elimination is limited in the provided search results. |

Safety and Side Effects

As an anticholinergic agent, this compound's side effects are predictable and generally dose-dependent.

-

Common Side Effects: Include dry mouth, blurred vision, constipation, urinary retention, and tachycardia.[2]

-

Serious Side Effects: Can include acute urinary retention and confusion, particularly in elderly patients.[2]

-

Contraindications: Should be avoided in patients with conditions that could be exacerbated by anticholinergic effects, such as glaucoma and myasthenia gravis.[2]

-

Toxicity Comparison: It is consistently reported to be less toxic than atropine and scopolamine.[6][7][20]

Conclusion and Future Directions

This compound stands as a compelling example of a traditional medicine-derived compound that has found a significant role in modern critical care. Its multifaceted mechanisms—combining muscarinic receptor antagonism, potent anti-inflammatory action via the cholinergic anti-inflammatory pathway, and microcirculatory enhancement—make it a uniquely valuable agent for treating complex conditions like septic shock.

While decades of clinical use in China have supported its efficacy and safety, the future of this compound research hinges on further validation through large-scale, international, multicenter clinical trials that adhere to global standards.[16][17] Such studies are essential to confirm its therapeutic benefits and establish its place in global medical practice. Furthermore, its unique structure and mechanism of action make this compound a promising lead compound for the development of novel drugs targeting neuro-immune modulation in inflammatory and circulatory diseases.

References

- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 3. cddyyy.com [cddyyy.com]

- 4. A review on | Semantic Scholar [semanticscholar.org]

- 5. Beneficial Effects of this compound in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible role for this compound in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Possible role for this compound in organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beneficial effects of this compound in shock involved cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antishock effect of this compound involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - LKT Labs [lktlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Effectiveness of this compound for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Effectiveness of this compound for the treatment of critically ill patients with septic shock: a multicentre randomized c… [ouci.dntb.gov.ua]

- 19. Effectiveness of this compound for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound hydrobromide ameliorates cardiac damage after resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound hydrobromide ameliorates cardiac damage after resusci...: Ingenta Connect [ingentaconnect.com]

- 24. researchgate.net [researchgate.net]

- 25. scilit.com [scilit.com]

Anisodamine: An In-Depth Technical Guide to its Preliminary In Vitro Cellular Effects

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the in vitro cellular effects of Anisodamine, a naturally occurring belladonna alkaloid. It consolidates data on its mechanisms of action, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development.

Introduction

This compound is a tropane alkaloid that acts as a non-specific muscarinic cholinergic antagonist.[1][2] Traditionally used in China for treating septic shock and other circulatory disorders, recent in vitro studies have begun to elucidate the specific cellular and molecular mechanisms underlying its therapeutic potential.[1][3] These investigations have revealed that this compound's effects extend beyond simple receptor antagonism to include potent anti-inflammatory, anti-apoptotic, and antioxidant activities.[1][4] This guide synthesizes the findings from these preliminary studies, offering a technical resource for professionals in the field.

Cellular Effects of this compound (In Vitro)

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties in various cell models. A primary mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. In studies involving lipopolysaccharide (LPS)-induced pancreatic acinar cells, pretreatment with this compound was found to suppress the phosphorylation of p65 and IκBα, key steps in NF-κB activation.[5] This leads to a downstream reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-18.[5]

Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[5] Its anti-inflammatory actions are also linked to the "cholinergic anti-inflammatory pathway." By blocking muscarinic receptors, this compound may increase the local availability of acetylcholine to bind to the α7 nicotinic acetylcholine receptor (α7nAChR), which in turn suppresses inflammatory cytokine production.[3][6]

Anti-Apoptotic Effects

This compound exerts protective effects against apoptosis (programmed cell death) in various cell types, including cardiomyocytes and pancreatic acinar cells.[5][7] In models of ischemia/reperfusion injury, this compound treatment was shown to increase the Bcl-2/Bax ratio, indicating a shift towards cell survival.[7] It also decreases the expression of key executioner caspases, such as caspase-3 and caspase-8.[7] By inhibiting both the intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways, this compound helps preserve cellular integrity under stress conditions.[7][8]

Antioxidant Effects and Cellular Protection

This compound functions as an antioxidant, protecting cells from damage induced by oxidative stress.[1][4] It has been shown to activate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[9] This activation leads to the upregulation of antioxidant gene expression.[9] In studies on bovine pulmonary endothelial cells, this compound attenuated cellular injury caused by oxygen-free radicals, reducing the production of malondialdehyde (a marker of lipid peroxidation) and the release of lactate dehydrogenase (a marker of cell damage).[10]

Effects on Cell Proliferation and Viability

The impact of this compound on cell proliferation is context-dependent. In models of hypoxic injury in brain microvascular endothelial cells, this compound increased cell proliferation and viability.[11] Conversely, it has also been reported to inhibit the proliferation of SKBR3 breast cancer cells, arresting them in the G0/G1 phase of the cell cycle.

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on this compound.

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Type | Condition | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Pancreatic Acinar Cells | LPS-induced injury | 100 µg/mL | Alleviated LPS-induced suppression of cell viability. | [5] |

| Brain Microvascular Endothelial Cells | Hypoxic injury | 3 mM | Increased cell proliferation from 45% to 65%. | [11] |

| Brain Microvascular Endothelial Cells | Hypoxic injury | 10 mM | Increased cell proliferation from 45% to 55%. | [11] |

| SKBR3 Breast Cancer Cells | Standard Culture | Not specified | Inhibited proliferation; arrested cells in G0/G1 phase. | |

Table 2: Effects of this compound on Inflammatory Markers

| Cell Type | Condition | This compound Concentration | Biomarker | Result | Reference |

|---|---|---|---|---|---|

| Pancreatic Acinar Cells | LPS-induced | 100 µg/mL | TNF-α, IL-1β, IL-18 | Decreased release. | [5] |